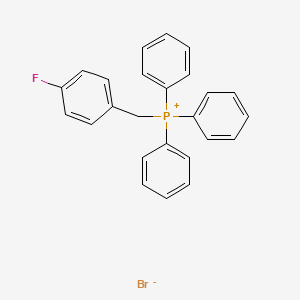

(4-Fluorobenzyl)triphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluorophenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIYANXFWXPJQY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrFP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445577 | |

| Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51044-11-2 | |

| Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure and Synthetic Utility of (4-Fluorobenzyl)triphenylphosphonium Bromide

Executive Summary

(4-Fluorobenzyl)triphenylphosphonium bromide is a pivotal organic salt, primarily recognized as a precursor to a highly valuable Wittig reagent. Its molecular architecture, featuring a strategically positioned fluorine atom on the benzyl moiety, imparts unique characteristics that are leveraged in both complex organic synthesis and advanced biomedical imaging. This guide provides an in-depth exploration of its molecular structure, validated through spectroscopic principles, its synthesis, and its mechanistic role in the Wittig reaction. Furthermore, it delves into the significance of the fluoro-substituent in the context of medicinal chemistry and its application as a Positron Emission Tomography (PET) tracer for imaging mitochondrial function, thereby highlighting its importance for professionals in drug discovery and development.

The Context: Phosphonium Salts as Wittig Reagent Precursors

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable and versatile method for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds.[1] The key agent in this transformation is a phosphorus ylide, a species with adjacent positive and negative charges, which is typically generated in situ from a stable phosphonium salt precursor.[2][3] this compound belongs to this critical class of precursors. The salt acts as a stable, crystalline solid that can be easily handled and stored, ready for deprotonation by a suitable base to generate the reactive ylide immediately prior to its use in an olefination reaction.[1] The choice of substituents on the phosphonium salt directly dictates the structure of the resulting alkene, making these reagents powerful tools for molecular construction.

Synthesis and Physicochemical Profile

Synthesis Pathway

The preparation of this compound is a direct and efficient process rooted in the principles of nucleophilic substitution. The synthesis involves the quaternization of triphenylphosphine, a common and relatively inexpensive nucleophile.

The reaction proceeds by the nucleophilic attack of the phosphorus lone pair of triphenylphosphine on the electrophilic benzylic carbon of 4-fluorobenzyl bromide. This forms the stable phosphonium salt.

Caption: The Wittig reaction workflow.

Experimental Protocol: Synthesis of 4-Fluoro-4'-methoxystilbene

This protocol provides a self-validating workflow for a typical Wittig reaction using the title reagent.

Reagents & Equipment:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

4-Anisaldehyde (4-methoxybenzaldehyde)

-

Round-bottom flask, magnetic stirrer, syringes, nitrogen/argon inlet

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq) to a flame-dried round-bottom flask containing anhydrous THF.

-

Ylide Formation: Cool the resulting suspension to 0 °C in an ice bath. Add n-BuLi solution (1.05 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at this temperature for 30-60 minutes.

-

Reaction: Dissolve 4-anisaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 4-fluoro-4'-methoxystilbene product, which is typically a mixture of E and Z isomers.

Significance in Medicinal Chemistry and PET Imaging

The inclusion of a fluorine atom is not incidental; it is a strategic design choice with profound implications for drug development professionals.

The Role of Fluorine in Drug Design

The substitution of hydrogen with fluorine can dramatically alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that site, increasing the drug's half-life. [4][5]* Binding Affinity: Fluorine is highly electronegative and can engage in favorable electrostatic interactions or hydrogen bonds with protein targets, enhancing binding affinity and potency. [6]* Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can improve a molecule's ability to cross biological membranes and enhance bioavailability. [5][6] Therefore, using this compound allows for the direct incorporation of this valuable atom into complex molecular scaffolds during synthesis. [7][8]

Application in PET Imaging

A compelling application of this structure is in Positron Emission Tomography (PET). The stable fluorine-¹⁹ isotope can be replaced with the positron-emitting fluorine-¹⁸ isotope (t½ ≈ 110 min). The resulting radiotracer, 4-[¹⁸F]Fluorobenzyl-triphenylphosphonium ([¹⁸F]FBnTP) , is a highly effective PET imaging agent. [9][10] As a lipophilic cation, [¹⁸F]FBnTP readily crosses cell membranes and accumulates in mitochondria in response to the negative mitochondrial membrane potential (ΔΨm). [9][11]Since many pathological states, including cancer and heart disease, are associated with altered mitochondrial function, [¹⁸F]FBnTP allows for the non-invasive, in-vivo visualization and quantification of mitochondrial activity, making it a powerful tool in preclinical research and clinical diagnostics. [11][12][13]

Conclusion

This compound is more than a simple organic salt; it is an enabling tool for both synthesis and diagnostics. Its molecular structure, characterized by a tetrahedral phosphonium core and a strategic fluoro-substituent, is readily confirmed by modern spectroscopic methods. As a Wittig reagent precursor, it provides a reliable pathway to fluorinated alkenes, which are of significant interest in medicinal chemistry due to the favorable properties imparted by fluorine. Its radiolabeled analogue, [¹⁸F]FBnTP, has emerged as a critical PET tracer for interrogating mitochondrial function, bridging the gap between synthetic chemistry and advanced medical imaging. For researchers in drug development, understanding the structure and utility of this compound opens doors to novel synthetic strategies and diagnostic possibilities.

References

-

National Center for Biotechnology Information. (2006). 4-[18F]Fluorobenzyl-triphenylphosphonium. In Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

-

Poot, A. J., et al. (2017). An Automated Multidose Synthesis of the Potentiometric PET Probe 4-[18F]Fluorobenzyl-Triphenylphosphonium ([18F]FBnTP). Molecular Imaging and Biology. Available from: [Link]

-

Chen, H., et al. (2016). One-step synthesis of 18F-fluorobenzyl triphenylphosphonium (18F-FBnTP), a promising PET tracer targeting negative mitochondrial membrane potential. Journal of Nuclear Medicine, 57(supplement 2), 1739. Available from: [Link]

-

Lead Sciences. This compound. Available from: [Link]

-

Gomez, A. L. (2018). Radiochemical Synthesis of 4-[18F]Fluorobenzyl- triphenylphosphonium ([18F]FBnTP) and Ambie. eScholarship, University of California. Available from: [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]

-

SynArchive. Wittig Reaction. Available from: [Link]

-

Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. Electronic Theses and Dissertations, University of Mississippi. Available from: [Link]

-

Gomez, A. L. (2018). Radiochemical Synthesis of 4-[18F]Fluorobenzyl-triphenylphosphonium ([18F]FBnTP) and Ambient Electrophile Modification of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). eScholarship, University of California. Available from: [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available from: [Link]

-

DigitalCommons@TMC. (2021). cGMP Compliant One-Step, One-Pot Automated [18F]FBnTP Production for Clinical Imaging of Mitochondrial Activity. Available from: [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Available from: [Link]

-

University of Massachusetts Boston. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]

-

Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. Available from: [Link]

-

Organic & Biomolecular Chemistry. Fluorination methods in drug discovery. RSC Publishing. Available from: [Link]

-

Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available from: [Link]

-

MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6641. Available from: [Link]

-

Ren, Y., et al. (2017). Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. Crystals, 7(6), 154. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. mdpi.com [mdpi.com]

- 7. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 4-[18F]Fluorobenzyl-triphenylphosphonium - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 11. Radiochemical Synthesis of 4-[18F]Fluorobenzyl-triphenylphosphonium ([18F]FBnTP) and Ambient Electrophile Modification of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) [escholarship.org]

- 12. An Automated Multidose Synthesis of the Potentiometric PET Probe 4-[18F]Fluorobenzyl-Triphenylphosphonium ([18F]FBnTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One-step synthesis of 18F-fluorobenzyl triphenylphosphonium (18F-FBnTP), a promising PET tracer targeting negative mitochondrial membrane potential | Journal of Nuclear Medicine [jnm.snmjournals.org]

A Comprehensive Technical Guide to the Synthesis of (4-Fluorobenzyl)triphenylphosphonium Bromide

Abstract

(4-Fluorobenzyl)triphenylphosphonium bromide is a pivotal reagent in modern organic synthesis, primarily utilized as a precursor for the Wittig reaction. Its application enables the introduction of a 4-fluorobenzyl-substituted methylene group onto aldehydes and ketones, a common strategy in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The fluorine atom imparts unique properties, such as altered metabolic stability and lipophilicity, making this reagent particularly valuable. This guide provides an in-depth exploration of the synthesis, mechanism, characterization, safety protocols, and application of this compound, designed for researchers and professionals in chemical and drug development.

Foundational Chemical Principles: The Nucleophilic Substitution

The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[4] This foundational reaction class is central to the formation of countless carbon-heteroatom bonds in organic chemistry.

-

Nucleophile: Triphenylphosphine (PPh(_3)) serves as the nucleophile. The phosphorus atom possesses a lone pair of electrons, which is readily available for bond formation. Although not as strong a nucleophile as other phosphorus compounds like phosphites, its moderate reactivity is ideal for this type of transformation, minimizing side reactions.

-

Electrophile: 4-Fluorobenzyl bromide acts as the electrophile. The carbon atom of the benzylic methylene group (-CH(_2)Br) is electron-deficient due to the high electronegativity of the adjacent bromine atom. This polarization makes it susceptible to attack by a nucleophile.[1]

-

Leaving Group: The bromide ion (Br

) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and can effectively stabilize the negative charge once it has departed.

The reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon at 180° to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. For this achiral substrate, the geometry of the approach is still key to the reaction's success. The formation of the strong phosphorus-carbon bond provides the thermodynamic driving force for the reaction.

Synthesis Protocol: From Reagents to Product

This section details a reliable, field-proven protocol for the synthesis of this compound. The causality behind key procedural steps is explained to ensure both reproducibility and a deeper understanding of the process.

Materials and Reagents

Proper reagent selection and handling are paramount for achieving high yield and purity.

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Role | Key Considerations |

| Triphenylphosphine (PPh(_3)) | 603-35-0 | 262.29 | Nucleophile | Solid, stable in air but best handled under inert gas to prevent slow oxidation. |

| 4-Fluorobenzyl bromide | 459-46-1 | 189.03 | Electrophile | Lachrymatory liquid; handle exclusively in a fume hood.[5][6] Moisture sensitive.[6] |

| Toluene | 108-88-3 | 92.14 | Solvent | Aprotic, non-polar solvent. Dissolves reactants well but not the ionic product, facilitating precipitation. |

| Diethyl Ether | 60-29-7 | 74.12 | Washing Solvent | Highly non-polar; used to wash unreacted starting materials from the solid product. |

Step-by-Step Experimental Procedure

-

Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon). All glassware must be thoroughly dried to prevent hydrolysis of the 4-fluorobenzyl bromide.

-

Reagent Addition: To the flask, add triphenylphosphine (1.0 eq). Dissolve it in a suitable volume of anhydrous toluene (e.g., 4-5 mL per gram of PPh(_3)).

-

Initiation: While stirring, add 4-fluorobenzyl bromide (1.0 eq) to the solution via syringe. The reaction is often exothermic; slow addition may be necessary for large-scale syntheses.

-

Reaction Conditions: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours. The formation of a white precipitate indicates the successful formation of the phosphonium salt.[7]

-

Isolation: After the reaction period, cool the mixture to room temperature, then further cool in an ice bath to maximize precipitation. Collect the white solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold diethyl ether or toluene to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified white solid under vacuum to remove residual solvent. The product is typically of high purity and can be used without further recrystallization.

Rationale for Experimental Choices

-

Solvent Selection: Toluene is the solvent of choice because its boiling point allows for a sufficient reaction temperature to drive the S(_N)2 reaction to completion in a reasonable timeframe. Crucially, as a non-polar solvent, it cannot effectively solvate the ionic phosphonium salt product, causing it to precipitate out of the solution as it forms. This application of Le Châtelier's principle helps to drive the reaction forward and simplifies product isolation.

-

Inert Atmosphere: While the phosphonium salt itself is air-stable, triphenylphosphine can slowly oxidize to triphenylphosphine oxide. Using an inert atmosphere is a best practice that ensures the purity of the reactant and prevents the introduction of a key byproduct of the subsequent Wittig reaction.

-

Washing Step: Washing the crude product with a non-polar solvent like diethyl ether is critical. It effectively removes any residual, non-polar starting materials (triphenylphosphine and 4-fluorobenzyl bromide) without dissolving the desired ionic product, leading to a significant increase in purity.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analysis Method | Expected Results |

| Appearance | White to off-white crystalline solid. |

| ¹H NMR (CDCl(_3)) | (\delta) ~7.6-7.9 (m, 15H, P-Ph (3)), (\delta) ~7.0-7.2 (m, 4H, Ar -F), (\delta) ~5.5 (d, 2H, J(\text{P-H}) (\approx) 15 Hz, P |

| ¹⁹F NMR (CDCl(_3)) | A single resonance in the typical range for an aryl fluoride, (\delta) ~ -113 to -117 ppm. |

| ³¹P NMR (CDCl(_3)) | A single resonance at (\delta) ~ +20 to +25 ppm is characteristic of tetracoordinate phosphonium salts. |

| IR Spectroscopy | Characteristic peaks include C-H stretching for aromatic rings (~3100-3000 cm |

| Crystallography | The crystal structure has been determined, confirming the molecular geometry and connectivity.[8] |

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents involved.

-

Hazard Identification: 4-Fluorobenzyl bromide is a lachrymator and corrosive, causing severe skin burns and eye damage.[5][9] The final phosphonium salt product is classified as a skin and eye irritant.[10][11]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves. All manipulations involving 4-fluorobenzyl bromide must be performed in a certified chemical fume hood.[5][6]

-

Handling: Avoid inhalation of dusts and vapors.[10] Ensure eyewash stations and safety showers are readily accessible.[5]

-

Storage: Store the product in a tightly sealed container in a cool, dry, well-ventilated area, away from strong bases and moisture.[5][6]

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[5]

Application in the Wittig Reaction

The primary utility of this compound is as a precursor to a phosphonium ylide (or phosphorane) for the Wittig reaction.[4][12][13] This reaction is one of the most powerful methods for alkene synthesis.[4]

Ylide Generation

The phosphonium salt is not reactive itself; it must first be deprotonated at the carbon adjacent to the phosphorus atom to form the nucleophilic ylide.[4][14][15]

-

Suspension: The phosphonium salt is suspended in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

-

Deprotonation: A strong base is added slowly, typically at a reduced temperature (0 °C to -78 °C). The choice of base is critical; common options include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH(_2)).[7][16][17] The acidity of the benzylic protons is significantly increased by the adjacent positively charged phosphorus atom.

-

Ylide Formation: The base abstracts a proton, forming the neutral ylide, which is often brightly colored (typically orange or deep yellow), providing a visual confirmation of its formation.[7] This ylide is then ready to be reacted with an aldehyde or ketone.

The Wittig reaction then proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate.[12][13][17] This intermediate rapidly decomposes to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force of the reaction due to the exceptional strength of the P=O bond.[4]

Conclusion

The synthesis of this compound is a robust and straightforward procedure rooted in the fundamental principles of the S(_N)2 reaction. Its importance as a Wittig reagent for installing the valuable 4-fluorobenzyl group makes it an indispensable tool for synthetic chemists. By understanding the causality behind the synthetic protocol, adhering to strict safety measures, and confirming product identity through rigorous characterization, researchers can confidently produce and utilize this versatile compound for a wide array of applications in drug discovery and materials science.

References

-

Madar, I., et al. (2006). 4-[18F]Fluorobenzyl-triphenylphosphonium. Molecular Imaging and Contrast Agent Database (MICAD). NCBI Bookshelf. [Link]

-

Li, Z., et al. (2016). One-step synthesis of 18F-fluorobenzyl triphenylphosphonium (18F-FBnTP), a promising PET tracer targeting negative mitochondrial membrane potential. Journal of Nuclear Medicine, 57(supplement 2), 1629. [Link]

-

Gomez, A. L. (2019). Radiochemical Synthesis of 4-[18F]Fluorobenzyl-triphenylphosphonium ([18F]FBnTP) and Ambient Electrophile Modification of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). eScholarship, University of California. [Link]

- Johnson, A. W. (1996). Ylides and Imines of Phosphorus. John Wiley & Sons.

-

Ploessl, K., et al. (2017). An Automated Multidose Synthesis of the Potentiometric PET Probe 4-[18F]Fluorobenzyl-Triphenylphosphonium ([18F]FBnTP). Molecular Imaging and Biology, 19(6), 851–859. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

-

Okemax. (n.d.). Exploring 4-Fluorobenzyl Bromide: A Key Intermediate in Organic Synthesis. [Link]

-

Lumen Learning. Organic Chemistry II: The Wittig reaction. [Link]

-

Li, X., et al. (2025). Crystal structure of (4-fluorobenzyl) triphenylphosphonium bromide, C25H21BrFP. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. [Link]

- Google Patents. (2011). US20110152565A1 - Method for making a phosphorus ylide.

-

Chemistry LibreTexts. (2023). Preparation of Ylides. [Link]

-

Gomez, A. L. (2019). Radiochemical Synthesis of 4-[18F]Fluorobenzyl- triphenylphosphonium ([18F]FBnTP) and Ambie. eScholarship, University of California. [Link]

-

Orgo Made Easy. (2014, March 20). Phosphonium Ylide for The Wittig Reaction! [Video]. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. [Link]

-

Kulkarni, P., et al. (2021). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. STAR Protocols, 2(4), 100938. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68021, 4-Fluorobenzyl bromide. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. US20110152565A1 - Method for making a phosphorus ylide - Google Patents [patents.google.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

(4-Fluorobenzyl)triphenylphosphonium bromide solubility data

An In-depth Technical Guide to the Solubility of (4-Fluorobenzyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a quaternary phosphonium salt that serves as a crucial reagent in a variety of chemical transformations, most notably the Wittig reaction.[1] This reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of aldehydes and ketones into alkenes with a high degree of control.[2] The efficiency and outcome of the Wittig reaction, along with other processes involving this reagent, are critically dependent on its solubility in the chosen solvent system. A thorough understanding of the solubility profile of this compound is therefore paramount for reaction optimization, process development, and the consistent synthesis of target molecules in both research and industrial settings.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this important chemical. The guide will delve into the theoretical principles governing its solubility, present available solubility data, and provide detailed, field-proven experimental protocols for the independent determination of its solubility.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₂₅H₂₁BrFP |

| Molecular Weight | 451.32 g/mol [3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not consistently reported |

| CAS Number | 51044-11-2[3] |

Solubility Profile of this compound

The solubility of a phosphonium salt is governed by a delicate interplay of factors, including the polarity of the solvent, the lattice energy of the salt, and specific solute-solvent interactions such as hydrogen bonding.[4] For this compound, the large, nonpolar triphenylphosphine group contributes to its solubility in less polar organic solvents, while the ionic phosphonium bromide moiety enhances its solubility in more polar media.

Qualitative and Semi-Quantitative Solubility Data

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Solubility | Reference |

| Water | 80.1 | Sparingly soluble to insoluble | [5] |

| Methanol | 32.7 | Soluble | [4] |

| Ethanol | 24.5 | Soluble | [5] |

| Acetone | 20.7 | Soluble | [4] |

| Dichloromethane | 8.9 | Soluble | [4] |

| Chloroform | 4.8 | Soluble | [4] |

| Ethyl Acetate | 6.0 | Slightly soluble | General |

| Toluene | 2.4 | Sparingly soluble to insoluble | General |

| Hexane | 1.9 | Insoluble | General |

| Diethyl Ether | 4.3 | Insoluble | [4] |

| Petroleum Ether | ~1.9 | Insoluble | [4] |

Note: "Soluble" indicates that a significant amount of the compound will dissolve, while "sparingly soluble" and "slightly soluble" suggest limited dissolution. "Insoluble" indicates negligible dissolution. The lack of precise quantitative values (e.g., in g/100 mL or mol/L) in the literature necessitates experimental determination for specific applications.

A study on the crystal structure of this compound mentions that 1 mmol of the compound fully dissolves in 10 mL of ethanol after 5 minutes of ultrasonic treatment.[5] This provides a semi-quantitative data point of approximately 4.5 g per 100 mL in ethanol under these conditions.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. A deeper understanding of these factors allows for a more rational selection of solvents and reaction conditions.

-

Solvent Polarity : As a salt, this compound exhibits greater solubility in polar solvents that can effectively solvate the phosphonium cation and the bromide anion.[4] The large, relatively nonpolar triphenylphosphine moiety, however, imparts some solubility in less polar organic solvents.

-

Temperature : The solubility of most solids, including phosphonium salts, increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the crystal.

-

Common Ion Effect : The solubility of this compound can be reduced in a solution that already contains a common ion, such as the bromide anion. This is a direct consequence of Le Chatelier's principle.

-

Crystal Lattice Energy : The strength of the electrostatic forces holding the ions in the crystal lattice affects solubility. A higher lattice energy will generally lead to lower solubility, as more energy is required to break apart the crystal structure.

Experimental Protocols for Solubility Determination

Given the scarcity of quantitative solubility data, it is often necessary for researchers to determine the solubility of this compound in their specific solvent systems. The following are detailed, self-validating protocols for this purpose.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a classic and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Methodology

-

Saturation : Add an excess of this compound to a known volume of the solvent in a sealed container.

-

Equilibration : Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation : Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant liquid using a volumetric pipette, ensuring that no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Solvent Evaporation : Transfer the filtered solution to a pre-weighed, dry container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Drying and Weighing : Dry the container with the solid residue to a constant weight in a vacuum oven at a suitable temperature below the compound's decomposition point.

-

Calculation : The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Weight of residue (g) / Volume of aliquot (mL)) * 100

Diagram of the Gravimetric Method Workflow

Caption: Workflow for the gravimetric determination of solubility.

Protocol 2: UV-Visible Spectrophotometry for Solubility Determination

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. This compound, with its aromatic rings, is a good candidate for this technique.

Methodology

-

Preparation of Standard Solutions : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve : Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Saturation and Equilibration : Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).

-

Sample Preparation : After equilibration, withdraw a sample of the supernatant and filter it. Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement : Measure the absorbance of the diluted sample at λmax.

-

Calculation : Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Then, calculate the concentration of the original saturated solution, taking the dilution factor into account.

Diagram of the UV-Visible Spectrophotometry Workflow

Sources

Introduction: The Significance of (4-fluorobenzyl) triphenylphosphonium bromide in Medicinal Chemistry

An In-depth Technical Guide to the Crystal Structure of (4-fluorobenzyl) triphenylphosphonium bromide

This guide provides a comprehensive technical overview of the crystal structure of (4-fluorobenzyl)triphenylphosphonium bromide, a compound of significant interest to researchers, scientists, and drug development professionals. While the definitive crystal structure of the title compound is not yet publicly available, this document leverages the crystallographic data of a closely related analogue, (4-bromobenzyl)triphenylphosphonium bromide, to provide a detailed analysis of its expected solid-state characteristics. The principles and methodologies described herein offer a robust framework for understanding and investigating the crystallographic features of this important class of phosphonium salts.

Quaternary phosphonium salts, characterized by a positively charged phosphorus atom bonded to four organic residues, have emerged as a versatile class of compounds with broad applications in catalysis and medicinal chemistry.[1][2] Their lipophilic cationic nature allows them to readily cross cellular and mitochondrial membranes, leading to their selective accumulation in the mitochondria of cancer cells, which exhibit a higher membrane potential compared to normal cells.[3][4] This targeted accumulation forms the basis of their application as anticancer agents and as vectors for delivering therapeutic payloads to the mitochondria.[3][4][5]

This compound, particularly its 18F radiolabeled counterpart, has garnered significant attention as a positron emission tomography (PET) imaging agent for visualizing mitochondrial function in vivo.[6][7] This capability is crucial for studying diseases associated with mitochondrial dysfunction, including cancer and cardiovascular disorders.[7][8] Understanding the solid-state structure of this compound is paramount, as the crystal packing and intermolecular interactions can profoundly influence its physicochemical properties, such as solubility, stability, and bioavailability, which are critical determinants of its efficacy as a drug or imaging agent.[9][10]

This guide will delve into the synthesis, crystallization, and detailed structural analysis of this compound, using the crystal structure of (4-bromobenzyl)triphenylphosphonium bromide as a highly relevant and informative proxy.

Synthesis and Crystallization: A Practical Workflow

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and 4-fluorobenzyl bromide. The general procedure is outlined below, followed by a discussion on the critical aspects of crystallization for obtaining X-ray diffraction quality single crystals.

Synthetic Protocol

A generalized, field-proven protocol for the synthesis of this compound is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a suitable anhydrous solvent such as toluene or acetonitrile.

-

Addition of Alkyl Halide: To the stirred solution, add an equimolar amount of 4-fluorobenzyl bromide.[11]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the product, which is a salt, will often precipitate out of the non-polar solvent upon cooling. The crude product can be collected by filtration.

-

Purification: The collected solid is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system, such as a mixture of a polar and a non-polar solvent (e.g., dichloromethane/hexane or ethanol/ethyl acetate).

The radiolabeled analogue, 4-[18F]Fluorobenzyl-triphenylphosphonium ([18F]FBnTP), is synthesized in a multi-step process, often starting from a suitable precursor and involving the introduction of the 18F isotope followed by reaction with triphenylphosphine.[7][12]

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step.[13][14] The following methods are commonly employed for growing crystals of organic salts like this compound:[15][16]

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The choice of solvent is crucial; a solvent in which the compound has moderate solubility is often ideal.[15]

-

Solvent Diffusion (Layering): The compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble). A "poor" solvent (in which it is sparingly soluble) is carefully layered on top. Over time, the poor solvent diffuses into the good solvent, reducing the overall solubility and inducing crystallization.[13][16]

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces the solubility, leading to crystal growth.

For phosphonium salts, which can sometimes be challenging to crystallize, a mixture of solvents is often effective. For instance, dissolving the salt in a polar solvent like ethanol or dichloromethane and then slowly adding a less polar solvent like hexane until slight turbidity is observed can be a successful strategy.[16]

Caption: Synthesis and Crystallization Workflow for this compound.

Structural Analysis: Insights from a Halogenated Analogue

As of the writing of this guide, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of the closely related (4-bromobenzyl)triphenylphosphonium bromide has been reported, providing a valuable model for understanding the structural features of the title compound.[17]

Molecular Conformation

The (4-halobenzyl)triphenylphosphonium cation consists of a central phosphorus atom tetrahedrally coordinated to three phenyl rings and one 4-halobenzyl group. The triphenylphosphine moiety typically adopts a propeller-like conformation, with the phenyl rings twisted with respect to the P-C bonds. The 4-halobenzyl group is expected to be conformationally flexible, but in the solid state, it will adopt a specific orientation to maximize favorable intermolecular interactions.

Crystallographic Data for (4-bromobenzyl)triphenylphosphonium bromide

The crystallographic data for the bromo-analogue provides a quantitative basis for our analysis.[17]

| Parameter | (4-bromobenzyl)triphenylphosphonium bromide ethanol solvate |

| Chemical Formula | C52H48Br4O2P2 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 20.173(5) |

| b (Å) | 12.224(3) |

| c (Å) | 18.858(5) |

| V (ų) | 4650.2(19) |

| Z | 4 |

Data obtained from the publication by Liu and Tian (2024).[17]

Intermolecular Interactions and Crystal Packing

The crystal packing in phosphonium salts is governed by a combination of electrostatic interactions between the cation and the bromide anion, as well as weaker non-covalent interactions such as C–H···Br, C–H···π, and halogen bonding. In the case of this compound, the presence of the highly electronegative fluorine atom is expected to introduce additional C–H···F interactions, which can play a significant role in directing the crystal packing.

Based on the bromo-analogue, the bromide anions are expected to be situated in the interstitial spaces between the bulky phosphonium cations, forming a network of charge-assisted hydrogen bonds with the C-H groups of the phenyl and benzyl moieties. The aromatic rings are likely to engage in π-stacking or T-shaped π-π interactions, further stabilizing the crystal lattice. The substitution of bromine with fluorine will likely lead to subtle changes in the unit cell parameters and the overall packing arrangement due to the smaller size and higher electronegativity of fluorine.

X-ray Crystallography Workflow: From Crystal to Structure

The determination of a crystal structure is a systematic process involving several key steps.[14][18]

Caption: The workflow for single-crystal X-ray diffraction analysis.

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[14]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[14]

-

Data Processing: The raw diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and space group. The intensities of the reflections are integrated.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Patterson or direct methods.[18]

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best possible fit between the calculated and observed diffraction data.[19]

-

Structure Validation and Analysis: The final structure is validated for correctness and analyzed to determine bond lengths, bond angles, and intermolecular interactions.

Implications for Drug Development

A thorough understanding of the crystal structure of this compound has significant implications for its development as a pharmaceutical agent:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have a profound impact on its physical properties. Different polymorphs can exhibit different solubilities, dissolution rates, and stabilities, all of which can affect the bioavailability and therapeutic efficacy of a drug. Crystallographic studies are essential for identifying and characterizing different polymorphic forms.

-

Solubility and Bioavailability: The arrangement of molecules in the crystal lattice and the strength of the intermolecular interactions determine the energy required to break down the crystal lattice, which in turn affects the solubility of the compound.[9]

-

Stability and Formulation: The solid-state stability of a drug is a critical factor in its formulation and shelf-life. Crystal structure analysis can provide insights into potential degradation pathways and help in the design of stable formulations.

-

Intellectual Property: A well-characterized crystal structure is a key component of the intellectual property portfolio of a new drug, as specific polymorphic forms can be patented.

Conclusion and Future Outlook

This compound stands as a molecule of considerable interest in the field of medicinal chemistry, particularly for its role in mitochondrial targeting and PET imaging. While the definitive crystal structure remains to be publicly disclosed, this guide has provided a comprehensive framework for its study, drawing upon the synthesis of its radiolabeled form and the detailed crystallographic analysis of its bromo-analogue. The methodologies for synthesis, crystallization, and structural determination outlined herein provide a robust roadmap for researchers in the field.

The eventual elucidation of the precise crystal structure of this compound will undoubtedly provide deeper insights into the subtle interplay of non-covalent interactions that govern its solid-state architecture. This knowledge will be invaluable for optimizing its properties as a pharmaceutical agent and for the rational design of next-generation mitochondria-targeted drugs and imaging agents. The scientific community eagerly awaits the publication of these findings.

References

-

Gomez, A. L. (n.d.). Radiochemical Synthesis of 4-[18F]Fluorobenzyl-triphenylphosphonium ([18F]FBnTP) and Ambient Electrophile Modification of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). eScholarship.org. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). 4-[18F]Fluorobenzyl-triphenylphosphonium. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

- Liu, S., & Tian, X. (2024). Crystal structure of (4-bromobenzyl)triphenylphosphonium bromide ethanol solvate, C52H48Br4OP2. Zeitschrift für Kristallographie - New Crystal Structures, 239(3).

-

Iacopetta, D., et al. (2017). Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines. Anticancer Agents in Medicinal Chemistry, 17(13), 1796-1804. doi: 10.2174/1871520617666170719154249. Retrieved from [Link]

- Li, W., et al. (2024).

-

Pepi, S., et al. (2022). Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms. Molecules, 27(19), 6667. doi: 10.3390/molecules27196667. Retrieved from [Link]

- Gomez, A. L. (n.d.). UNIVERSITY OF CALIFORNIA Los Angeles Radiochemical Synthesis of 4-[18F]Fluorobenzyl- triphenylphosphonium ([18F]FBnTP) and Ambie. eScholarship.org.

-

Kulkarni, C. A., et al. (2022). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. STAR Protocols, 3(1), 101150. doi: 10.1016/j.xpro.2022.101150. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Jones, W. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 675–680. doi: 10.1107/S205698902400552X. Retrieved from [Link]

-

Siritanaratkul, B. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. UCL Discovery. Retrieved from [Link]

-

Zinovkin, R. A., & Zinovkina, O. V. (2024). Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives. International Journal of Molecular Sciences, 25(13), 7274. doi: 10.3390/ijms25137274. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

- Spek, A. L. (n.d.). Interpretation of crystal structure determinations. Bijvoet Center for Biomolecular Research.

-

University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]

- University of Siegen, Department Chemie und Biologie. (n.d.).

- Stephenson, G. A. (2019). Crystallographic Results. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry.

- Musil, F., et al. (2021). A data-driven interpretation of the stability of organic molecular crystals. Chemical Science, 12(12), 4341–4352. doi: 10.1039/D0SC06093A.

- MIT Department of Materials Science and Engineering. (n.d.). Crystal Structure Analysis.

-

Hsiao, Y.-Y., et al. (2024). cGMP compliant one-step, one-pot automated [18F]FBnTP production for clinical imaging of mitochondrial activity. EJNMMI Radiopharmacy and Chemistry, 9(1), 22. doi: 10.1186/s41181-024-00249-y. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzyl bromide. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfachemic.com [alfachemic.com]

- 3. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radiochemical Synthesis of 4-[18F]Fluorobenzyl-triphenylphosphonium ([18F]FBnTP) and Ambient Electrophile Modification of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) [escholarship.org]

- 7. 4-[18F]Fluorobenzyl-triphenylphosphonium - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cGMP compliant one-step, one-pot automated [18F]FBnTP production for clinical imaging of mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. How To [chem.rochester.edu]

- 16. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 17. researchgate.net [researchgate.net]

- 18. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 19. books.rsc.org [books.rsc.org]

A Technical Guide to the Mechanism of Action of (4-Fluorobenzyl)triphenylphosphonium Bromide

This guide provides an in-depth exploration of (4-Fluorobenzyl)triphenylphosphonium bromide, a key reagent in modern organic synthesis. Primarily utilized as a precursor for a stabilized phosphorus ylide, its mechanism of action is centered on the Nobel Prize-winning Wittig reaction. We will dissect the multi-step transformation from the phosphonium salt to the final alkene product, explore the stereochemical implications of the fluoro-substituent, and provide practical, field-proven protocols. Furthermore, we will touch upon its emerging role in biomedical imaging, showcasing its versatility beyond traditional synthesis.

The Core Function: A Precursor in the Wittig Reaction

This compound is a phosphonium salt that serves as the starting material for generating a phosphorus ylide, also known as a Wittig reagent.[1] The fundamental purpose of this reagent is to convert aldehydes and ketones into alkenes, a cornerstone transformation in organic chemistry for creating carbon-carbon double bonds.[2][3] The presence of the 4-fluoro substituent on the benzyl group plays a critical role in modulating the reactivity and, most importantly, the stereochemical outcome of the reaction.

From Salt to Ylide: The Deprotonation Step

The journey begins with the deprotonation of the phosphonium salt to form the active ylide. This requires a strong base to abstract a proton from the carbon atom adjacent to the positively charged phosphorus.[4]

The reaction is as follows: [Ph₃P⁺-CH₂(C₆H₄F)]Br⁻ + Base → Ph₃P=CH(C₆H₄F) + [Base-H]⁺ + Br⁻

The choice of base is critical and depends on the acidity of the α-proton. For salts like this one, where the resulting carbanion is stabilized by the adjacent electron-withdrawing 4-fluorophenyl group, moderately strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are often sufficient.[5][6] For less acidic, non-stabilized phosphonium salts, much stronger bases like n-butyllithium (n-BuLi) are required.[4][6]

The resulting ylide exists as a resonance hybrid of two forms: the ylide (with formal charges) and the ylene (with a P=C double bond).

-

Ylide form: Ph₃P⁺-C⁻H(C₆H₄F)

-

Ylene form: Ph₃P=CH(C₆H₄F)

The electron-withdrawing nature of the fluorine atom on the phenyl ring helps to delocalize the negative charge on the carbanion, thus "stabilizing" the ylide. This stability has profound consequences for the reaction's stereoselectivity.[3][7]

The Wittig Reaction Mechanism: A Step-by-Step Analysis

Once the ylide is generated, it reacts with a carbonyl compound (aldehyde or ketone) to form the alkene. The modern understanding of the mechanism under typical salt-free, aprotic conditions involves a direct cycloaddition pathway.[2][8]

Step 1: Nucleophilic Attack and Oxaphosphetane Formation

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon. This is believed to proceed via a concerted [2+2] cycloaddition, leading directly to a four-membered ring intermediate called an oxaphosphetane.[2][3] This pathway is favored over the previously postulated two-step mechanism involving a betaine intermediate, especially under salt-free conditions.[8]

Step 2: Cycloreversion to Products

The oxaphosphetane intermediate is unstable and rapidly decomposes in an irreversible, syn-cycloreversion process.[2][8] This concerted step breaks the C-P and C-O bonds while simultaneously forming a C=C π-bond (the alkene) and a P=O π-bond (triphenylphosphine oxide).

The formation of the exceptionally stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary thermodynamic driving force for the entire Wittig reaction.[9]

Caption: Figure 1: The Wittig Reaction Mechanism

The Role of the Fluoro-Substituent and Stereochemistry

The stereochemical outcome of the Wittig reaction is largely dictated by the stability of the ylide.[3][7]

-

Non-stabilized ylides (e.g., from alkyl halides) typically react irreversibly and rapidly to give predominantly (Z)-alkenes (cis).

-

Stabilized ylides , such as the one derived from this compound, react more slowly. The initial cycloaddition step is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate. This intermediate then decomposes to yield the (E)-alkene (trans) as the major product.[3]

The 4-fluoro group acts as an electron-withdrawing group via induction, which stabilizes the adjacent carbanionic character of the ylide, thus favoring the formation of the (E)-alkene.

| Ylide Type | Substituent on Ylide Carbon | Typical Major Product | Rationale |

| Non-stabilized | Alkyl, H | (Z)-alkene (cis) | Kinetic control, rapid and irreversible reaction |

| Stabilized | -C=O, -CN, -Ph, -C₆H₄F | (E)-alkene (trans) | Thermodynamic control, reversible initial addition |

Experimental Protocol: Synthesis of (E)-4-Fluorostilbene

This protocol outlines a typical laboratory procedure for the Wittig reaction between the ylide of this compound and benzaldehyde.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.1 equivalents). b. Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath. c. Carefully add sodium hydride (1.1 equivalents) portion-wise. A color change (often to orange or red) indicates ylide formation. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Reaction with Aldehyde: a. Cool the ylide solution back down to 0 °C. b. Add benzaldehyde (1.0 equivalent) dropwise via syringe. c. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates consumption of the aldehyde.

-

Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Wash the combined organic layers with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel to separate the (E)-4-fluorostilbene from the triphenylphosphine oxide byproduct.

Caption: Figure 2: Experimental Workflow

Beyond Synthesis: A Role in PET Imaging

While its primary role is in synthesis, the phosphonium cation structure has been leveraged in another advanced scientific field: Positron Emission Tomography (PET). The radiolabeled version, 4-[¹⁸F]Fluorobenzyl-triphenylphosphonium ([¹⁸F]FBnTP), has been developed as a PET tracer.[10][11][12]

The mechanism of action here is entirely different. As a lipophilic (fat-soluble) cation, [¹⁸F]FBnTP can passively diffuse across cell membranes.[10] Critically, it accumulates in mitochondria, driven by the large negative mitochondrial membrane potential (~150-180 mV).[13][14] Healthy, metabolically active cells, including many cancer cells, maintain a high mitochondrial membrane potential and thus show high uptake of the tracer.[14] Conversely, cells undergoing apoptosis (programmed cell death) experience a collapse in this potential, leading to decreased tracer accumulation.[14] This allows researchers and clinicians to non-invasively visualize mitochondrial function and assess tumor response to therapies that induce apoptosis.[12][14]

Conclusion

This compound is a powerful and versatile chemical tool. Its core mechanism of action is rooted in the Wittig reaction, where it serves as a precursor to a stabilized ylide that reliably produces (E)-alkenes. The presence of the fluorine atom is key to this stereochemical control. The straightforward, high-yielding nature of this reaction has cemented its place in the synthetic chemist's toolbox. Furthermore, its structural adaptation into the [¹⁸F]FBnTP PET tracer highlights a sophisticated secondary application, bridging the gap between synthetic organic chemistry and advanced biomedical imaging. Understanding both mechanisms allows researchers to fully exploit the potential of this important molecule.

References

-

PSIBERG. (2022, September 1). Wittig Reaction, Example, Mechanism, and Stereochemistry. [Link]

-

National Center for Biotechnology Information. (2006, September 26). 4-[18F]Fluorobenzyl-triphenylphosphonium. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

University of Regensburg. 1. The Wittig Reaction. [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Journal of Nuclear Medicine. (2016, May 1). One-step synthesis of 18F-fluorobenzyl triphenylphosphonium (18F-FBnTP), a promising PET tracer targeting negative mitochondrial membrane potential. [Link]

-

ChemInform Abstract. (2010, August 7). Stereochemistry and Mechanism in the Wittig Reaction. [Link]

-

ResearchGate. (2009, January). One-Pot, Fluoride-Promoted Wittig Reaction. [Link]

-

Ingenta Connect. (2009, January 1). One-Pot, Fluoride-Promoted Wittig Reaction. [Link]

-

eScholarship.org. Radiochemical Synthesis of 4-[18F]Fluorobenzyl-triphenylphosphonium ([18F]FBnTP) and Ambient Electrophile Modification of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). [Link]

-

Taylor & Francis Online. (2009, May 13). One-Pot, Fluoride-Promoted Wittig Reaction. [Link]

-

Phosphorus Ylides. [Link]

-

PubMed. (2017). An Automated Multidose Synthesis of the Potentiometric PET Probe 4-[18F]Fluorobenzyl-Triphenylphosphonium ([18F]FBnTP). [Link]

-

Canadian Science Publishing. (2004, September 25). Fluorine chemistry — Wittig based synthesis of volatile organofluorine compounds. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

-

SynArchive. Wittig Reaction. [Link]

-

PubMed Central. (2018). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. [Link]

-

ResearchGate. (2024, April 15). Crystal structure of (4-fluorobenzyl) triphenylphosphonium bromide, C25H21BrFP. [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

-

PubMed Central. (2020). A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE![Link]

-

Wikipedia. Ylide. [Link]

-

National Institutes of Health. (2017). An Automated Multidose Synthesis of the Potentiometric PET Probe 4-[18F]Fluorobenzyl-Triphenylphosphonium ([18F]FBnTP). [Link]

-

National Cancer Institute. Definition of fluorine F 18 fluorobenzyl triphenyl phosphonium. [Link]

-

Journal of the American Chemical Society. (1984). Wittig olefination via reaction of fluorine-containing phosphoranium salts and F-acyl fluorides. A new approach to fluoroolefin synthesis. [Link]

-

eScholarship.org. UNIVERSITY OF CALIFORNIA Los Angeles Radiochemical Synthesis of 4-[18F]Fluorobenzyl- triphenylphosphonium ([18F]FBnTP) and Ambie. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. [Link]

-

YouTube. (2019, January 9). phosphonium ylides. [Link]

-

PubMed Central. (2024). Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. [Link]

-

Chemistry LibreTexts. (2024, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. psiberg.com [psiberg.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-[18F]Fluorobenzyl-triphenylphosphonium - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. One-step synthesis of 18F-fluorobenzyl triphenylphosphonium (18F-FBnTP), a promising PET tracer targeting negative mitochondrial membrane potential | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 12. Radiochemical Synthesis of 4-[18F]Fluorobenzyl-triphenylphosphonium ([18F]FBnTP) and Ambient Electrophile Modification of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) [escholarship.org]

- 13. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facebook [cancer.gov]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction Utilizing (4-Fluorobenzyl)triphenylphosphonium bromide

Introduction: The Strategic Importance of Fluorinated Stilbenes in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Judicious placement of fluorine atoms can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The stilbene scaffold, a 1,2-diphenylethylene core, is recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including resveratrol and the potent anti-cancer agent combretastatin A-4.[2][3] Consequently, the synthesis of fluorinated stilbene derivatives represents a compelling strategy for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

The Wittig reaction, a Nobel Prize-winning transformation, stands as a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds.[4][5] This guide provides a comprehensive overview and detailed protocols for the application of (4-Fluorobenzyl)triphenylphosphonium bromide in the Wittig reaction to generate 4-fluoro-stilbene analogs, compounds of significant interest in drug development.[2][6]

The Reagent: this compound

This compound is a phosphonium salt that serves as the precursor to the corresponding phosphorus ylide, the key reactive species in the Wittig reaction. The presence of the fluorine atom on the benzyl group makes this reagent particularly useful for introducing a fluorinated phenyl moiety into a target molecule.

Preparation of this compound

The synthesis of this phosphonium salt is a straightforward SN2 reaction between triphenylphosphine and 4-fluorobenzyl bromide.[5][7]

Protocol 1: Synthesis of this compound

-

Reagents and Materials:

-

Triphenylphosphine (PPh₃)

-

4-Fluorobenzyl bromide

-

Toluene (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Buchner funnel and filter paper

-

-

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add triphenylphosphine (1.0 eq).

-

Dissolve the triphenylphosphine in anhydrous toluene.

-

Add 4-fluorobenzyl bromide (1.05 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. A white precipitate will form as the reaction progresses.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the white solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold toluene to remove any unreacted starting materials.

-

Dry the resulting this compound under vacuum. The product is typically a stable, white crystalline solid.

-

The Wittig Reaction: Mechanism and Stereochemical Considerations

The Wittig reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound (an aldehyde or ketone) to yield an alkene and triphenylphosphine oxide.[4][8][9]

Mechanism Overview:

-

Ylide Formation: The phosphonium salt is deprotonated by a strong base to form the phosphorus ylide (also known as a phosphorane). The choice of base is critical and depends on the acidity of the proton alpha to the phosphorus atom.

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[9][10] The formation of this intermediate can be viewed as a [2+2] cycloaddition.[8][10]

-

Decomposition to Products: The oxaphosphetane intermediate is unstable and spontaneously decomposes to form the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[7]

Diagram 1: Wittig Reaction Mechanism

Caption: The Wittig reaction mechanism.

Stereoselectivity

The stereochemical outcome of the Wittig reaction (i.e., the formation of either the E or Z alkene) is influenced by the nature of the ylide.

-

Non-stabilized Ylides: Ylides with alkyl substituents are generally non-stabilized and tend to yield the Z-alkene as the major product under kinetic control in salt-free conditions.[8][9]

-

Semi-stabilized Ylides: Ylides with aryl or vinyl substituents, such as the one derived from this compound, are considered semi-stabilized. These ylides often provide a mixture of E and Z isomers.

-

Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are stabilized and typically favor the formation of the E-alkene under thermodynamic control.[9]

For semi-stabilized ylides, the Schlosser modification can be employed to enhance the formation of the E-alkene.[8] This involves the use of phenyllithium at low temperatures to equilibrate the intermediate betaines.

Experimental Protocols

The following protocol details a general procedure for the Wittig reaction between this compound and an aromatic aldehyde to synthesize a 4-fluoro-stilbene derivative.

Protocol 2: Synthesis of (E)-1-(4-fluorophenyl)-2-phenylethene

-

Reagents and Materials:

-

This compound

-

Benzaldehyde

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM) or Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Schlenk line or glove box

-

Magnetic stirrer

-

Syringes and needles

-

Diagram 2: Experimental Workflow

Caption: General workflow for the Wittig reaction.

-

Procedure:

-

Ylide Generation (using NaH): a. Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 eq) to a dry Schlenk flask containing a magnetic stir bar. b. Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. c. Add anhydrous THF to the flask. d. In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. e. Slowly add the phosphonium salt solution to the NaH suspension at 0 °C (ice bath). f. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to orange or red).

-

Reaction with Aldehyde: a. Cool the ylide solution to 0 °C. b. Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF to the ylide solution via syringe. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: a. Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or diethyl ether (3 x 20 mL).[11] c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: a. The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct. b. Purification can be achieved by flash column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system.[12] c. Alternatively, recrystallization can be an effective method for purification.[13][14] The choice of solvent will depend on the specific product. Propanol is often a suitable solvent for recrystallizing stilbene derivatives.[13]

-

Data and Expected Outcomes

The Wittig reaction using semi-stabilized ylides often yields a mixture of E and Z isomers. The ratio can be determined by ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons.

| Aldehyde Substrate | Base | Solvent | Typical Yield (%) | E/Z Ratio |

| Benzaldehyde | NaH | THF | 75-90 | Varies, often favors E |

| 4-Methoxybenzaldehyde | n-BuLi | THF | 80-95 | Varies |

| 4-Nitrobenzaldehyde | K₂CO₃ | DMSO | 85-95 | Predominantly E |

| 2-Thiophenecarboxaldehyde | K₂CO₃ | THF | ~87 | Varies |

Note: Yields and isomer ratios are dependent on specific reaction conditions and the reactivity of the aldehyde.[15]

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The Wittig reaction is sensitive to moisture, as water can quench the ylide. Ensure all glassware is oven-dried and solvents are anhydrous.

-

Base Selection: The choice of base is crucial. Strong bases like n-BuLi or NaH are typically required for non-stabilized and semi-stabilized ylides. Weaker bases like potassium carbonate may be sufficient for stabilized ylides.

-

Purification Challenges: The removal of triphenylphosphine oxide can sometimes be challenging due to its similar polarity to the product.[12] If column chromatography is difficult, several alternative methods have been developed, such as selective precipitation or conversion of the phosphine oxide to a more polar derivative.[12]

-

Reaction Monitoring: TLC is an effective way to monitor the disappearance of the starting aldehyde and the formation of the product.

Conclusion

The Wittig reaction utilizing this compound is a robust and versatile method for the synthesis of 4-fluoro-stilbene derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the advantageous properties conferred by the fluorine atom. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can efficiently synthesize a wide array of fluorinated stilbenes for further biological evaluation.

References

-

Wikipedia. Wittig reaction. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. (2018-02-06). [Link]

-